molecular formula C9H15NOS B13155068 (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine

(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine

Cat. No.: B13155068
M. Wt: 185.29 g/mol
InChI Key: PHOLWTBFOMZGDW-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine is an aromatic amine with the molecular formula C9H15NOS and a molecular weight of 185.29 g/mol . This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing five-membered ring, and an amine group attached to an ethyl chain. The methoxyethyl group adds further complexity to its structure, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with a suitable amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride .

Another method involves the condensation of thiophene-2-ethylamine with methoxyacetaldehyde under acidic conditions, followed by reduction of the resulting imine to yield the desired amine .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, tetrahydrothiophene derivatives, and various substituted amines .

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine is unique due to the presence of both the methoxyethyl and thiophene groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its analogs .

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-thiophen-2-ylethanamine

InChI

InChI=1S/C9H15NOS/c1-8(10-5-6-11-2)9-4-3-7-12-9/h3-4,7-8,10H,5-6H2,1-2H3

InChI Key

PHOLWTBFOMZGDW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NCCOC

Origin of Product

United States

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